molecular formula C19H18N6O6S B2664947 5-nitro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide CAS No. 1021077-14-4

5-nitro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide

Cat. No.: B2664947
CAS No.: 1021077-14-4
M. Wt: 458.45
InChI Key: FOLFIRRRRDYCEB-UHFFFAOYSA-N
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Description

5-nitro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a nitro group, and a sulfonyl-substituted phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan-2-carboxamide core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the furan ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Sulfonyl-Substituted Phenyl Group: This step involves the sulfonylation of aniline derivatives, followed by coupling with the furan ring.

    Incorporation of the Pyrazinyl Piperazine Moiety: The final step includes the reaction of the sulfonyl phenyl intermediate with pyrazinyl piperazine under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their function and thus exhibiting antibacterial properties.

Medicine

In medicinal research, 5-nitro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide is investigated for its potential as an anti-tubercular agent. Its ability to inhibit key enzymes in Mycobacterium tuberculosis makes it a promising candidate for drug development .

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable aromatic structure and reactive functional groups.

Mechanism of Action

The mechanism of action of 5-nitro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide involves the inhibition of bacterial enzymes. The nitro group is reduced within the bacterial cell, generating reactive intermediates that damage bacterial DNA and proteins, leading to cell death. The sulfonyl and pyrazinyl groups enhance binding affinity to the target enzymes, increasing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-(pyrazin-2-yl)piperazin-1-yl)phenyl)furan-2-carboxamide
  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, 5-nitro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)furan-2-carboxamide is unique due to its combination of a nitro group and a sulfonyl-substituted phenyl group. This combination enhances its biological activity and specificity, making it a more potent antimicrobial agent .

Properties

IUPAC Name

5-nitro-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O6S/c26-19(16-5-6-18(31-16)25(27)28)22-14-1-3-15(4-2-14)32(29,30)24-11-9-23(10-12-24)17-13-20-7-8-21-17/h1-8,13H,9-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLFIRRRRDYCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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